molecular formula C17H25NO7 B4956507 4-[3-(2-Ethoxyphenoxy)propyl]morpholine;oxalic acid

4-[3-(2-Ethoxyphenoxy)propyl]morpholine;oxalic acid

Cat. No.: B4956507
M. Wt: 355.4 g/mol
InChI Key: MQJCJSYZJIACHQ-UHFFFAOYSA-N
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Description

4-[3-(2-Ethoxyphenoxy)propyl]morpholine;oxalic acid is a chemical compound that combines the structural features of morpholine and phenoxy groups. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Ethoxyphenoxy)propyl]morpholine typically involves the reaction of 2-ethoxyphenol with 3-chloropropylmorpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Ethoxyphenoxy)propyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding phenolic derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-[3-(2-Ethoxyphenoxy)propyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of various chemical intermediates.

Mechanism of Action

The mechanism of action of 4-[3-(2-Ethoxyphenoxy)propyl]morpholine involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • **4-[3-(2-Hydroxyethoxy)phenoxy]propyl]morpholine
  • **4-[3-(2-Methoxyphenoxy)propyl]morpholine

Uniqueness

4-[3-(2-Ethoxyphenoxy)propyl]morpholine is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-(2-ethoxyphenoxy)propyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.C2H2O4/c1-2-18-14-6-3-4-7-15(14)19-11-5-8-16-9-12-17-13-10-16;3-1(4)2(5)6/h3-4,6-7H,2,5,8-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJCJSYZJIACHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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